molecular formula C44H43Cl2KN12O B13426249 N2-Losartanyl-losartan (Losartan Impurity) Potassium Salt

N2-Losartanyl-losartan (Losartan Impurity) Potassium Salt

Cat. No.: B13426249
M. Wt: 865.9 g/mol
InChI Key: RMRAMZJGIDZGRV-UHFFFAOYSA-N
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Description

N2-Losartanyl-losartan potassium salt (CAS 230971-72-9) is a degradation product and impurity of losartan potassium, an angiotensin II receptor antagonist used to treat hypertension. Structurally, it is a dimeric derivative formed via the covalent linkage of two losartan molecules at the N2 position of the tetrazole ring (Figure 1). Its molecular formula is C₄₄H₄₄Cl₂N₁₂O, with a molecular weight of 827.81 g/mol . Regulatory guidelines, such as ICH Q2B, mandate strict limits (typically <0.15% w/w) for such impurities in drug formulations .

Properties

Molecular Formula

C44H43Cl2KN12O

Molecular Weight

865.9 g/mol

IUPAC Name

potassium;[2-butyl-3-[[4-[2-[2-[[2-butyl-5-chloro-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl]tetrazol-5-yl]phenyl]phenyl]methyl]-5-chloroimidazol-4-yl]methanol

InChI

InChI=1S/C44H43Cl2N12O.K/c1-3-5-15-39-47-41(45)37(56(39)25-29-17-21-31(22-18-29)33-11-7-9-13-35(33)43-49-53-54-50-43)27-58-52-44(51-55-58)36-14-10-8-12-34(36)32-23-19-30(20-24-32)26-57-38(28-59)42(46)48-40(57)16-6-4-2;/h7-14,17-24,59H,3-6,15-16,25-28H2,1-2H3;/q-1;+1

InChI Key

RMRAMZJGIDZGRV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CN5N=C(N=N5)C6=CC=CC=C6C7=CC=C(C=C7)CN8C(=NC(=C8CO)Cl)CCCC)Cl.[K+]

Origin of Product

United States

Preparation Methods

The synthesis of N2-Losartanyl-losartan (Losartan Impurity) Potassium Salt involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of Losartan, followed by specific reactions to introduce the N2-Losartanyl group. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to achieve the desired product . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

N2-Losartanyl-losartan (Losartan Impurity) Potassium Salt undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .

Scientific Research Applications

N2-Losartanyl-losartan (Losartan Impurity) Potassium Salt has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to ensure the purity and quality of Losartan.

    Biology: Studied for its potential biological effects and interactions with various biomolecules.

    Medicine: Investigated for its role as an impurity in Losartan formulations, ensuring the safety and efficacy of the drug.

    Industry: Utilized in the pharmaceutical industry for quality control and regulatory compliance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: N1-Losartanyl-losartan

The primary structural analog of N2-Losartanyl-losartan is N1-Losartanyl-losartan (CAS 230971-71-8), a positional isomer where the losartanyl group is attached to the N1 position of the tetrazole ring instead of N2 . Key differences include:

  • Molecular Structure : While both isomers share the same molecular formula (C₄₄H₄₄Cl₂N₁₂O), their distinct attachment positions lead to variations in polarity and chromatographic behavior.
  • Synthesis Pathways : N1 and N2 isomers arise from different degradation routes. N2-Losartanyl-losartan is linked to oxidative stress conditions, whereas N1 forms under hydrolytic environments .
  • Analytical Differentiation : HPLC methods with C18 columns and acetonitrile-phosphate buffer mobile phases resolve these isomers, with N2 eluting ~2.3 minutes later than N1 due to higher hydrophobicity .

Other Losartan-Related Impurities

(a) Losartan Trityl Ether (CAS 1006062-28-7)
  • Structure : Features a trityl (triphenylmethyl) group protecting the tetrazole ring during synthesis.
  • Role : A process-related impurity removed during purification. Its presence in final formulations indicates incomplete deprotection .
  • Detection : Differentiated via LC-MS/MS by its higher molecular weight (MW: 669.25 g/mol) and characteristic fragmentation patterns .
(b) Losartan Isomer-d4 Potassium Salt (CAS 860644-28-6)
  • Structure : Deuterated isotopologue of losartan with four deuterium atoms.
  • Role : Used as an internal standard in quantitative assays to correct matrix effects .
(c) Losartan Carboxylic Acid Metabolites
  • Structure : Oxidative metabolites lacking the tetrazole ring.
  • Pharmacological Impact : Inactive compared to losartan, but their accumulation may indicate metabolic instability .

Analytical Methods for Differentiation

Chromatographic Techniques

  • HPLC : Reverse-phase methods with UV detection (λ = 254 nm) achieve baseline separation of N2-Losartanyl-losartan from N1 and other impurities. Retention times are validated per ICH guidelines (RSD <2% for precision) .
  • HPTLC: Silica gel 60 F254 plates with chloroform-methanol (9:1) resolve N2 with an Rf value of 0.62 ± 0.03, distinct from N1 (Rf = 0.55) .

Spectroscopic Techniques

  • FTIR : N2 exhibits a unique C-N stretch at 1,240 cm⁻¹, absent in N1, due to steric effects from the N2 substitution .
  • LC-MS/MS : Quantification using [M+H]⁺ ions (m/z 828.81 for N2 vs. 827.81 for N1) ensures specificity at concentrations as low as 0.01% .

Data Tables

Table 1: Molecular and Regulatory Comparison

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Regulatory Threshold
N2-Losartanyl-losartan 230971-72-9 C₄₄H₄₄Cl₂N₁₂O 827.81 <0.15%
N1-Losartanyl-losartan 230971-71-8 C₄₄H₄₄Cl₂N₁₂O 827.81 <0.15%
Losartan Trityl Ether 1006062-28-7 C₄₁H₃₃ClN₆O 669.25 <0.10%
Losartan Isomer-d4 860644-28-6 C₂₂H₁₈D₄ClKN₆O 465.03 N/A (Internal Std)

Table 2: Analytical Parameters

Technique Parameter N2-Losartanyl-losartan N1-Losartanyl-losartan
HPLC Retention Time (min) 12.7 ± 0.2 10.4 ± 0.3
HPTLC Rf Value 0.62 ± 0.03 0.55 ± 0.03
LC-MS/MS LOQ (ng/mL) 0.5 0.5

Biological Activity

N2-Losartanyl-losartan, commonly referred to as a losartan impurity, is a compound related to losartan, an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension and diabetic nephropathy. Understanding the biological activity of N2-Losartanyl-losartan is crucial for assessing its pharmacological implications and safety profiles.

Chemical Structure and Pharmacological Background

N2-Losartanyl-losartan is structurally similar to losartan, differing primarily in its side chain. Losartan itself acts as a selective antagonist of the angiotensin II type 1 (AT1) receptor, exhibiting approximately 1000-fold greater affinity for this receptor compared to the angiotensin II type 2 (AT2) receptor. The active metabolite of losartan, E-3174, is significantly more potent, being 10-40 times more effective than losartan in blocking AT1 receptors .

Losartan and its metabolites inhibit the binding of angiotensin II to AT1 receptors, leading to:

  • Vasodilation : Reduction in vascular resistance and blood pressure.
  • Decreased Aldosterone Secretion : Lowering sodium reabsorption and fluid retention.
  • Renin Activity Increase : Removal of negative feedback on renin secretion results in increased plasma renin activity .

Pharmacokinetics Overview

  • Bioavailability : Losartan has an oral bioavailability of approximately 33% .
  • Metabolism : It undergoes extensive first-pass metabolism via cytochrome P450 enzymes (CYP2C9 and CYP3A4), producing both active and inactive metabolites .
  • Half-life : The half-life of losartan is about 2 hours, while that of its active metabolite E-3174 ranges from 6 to 9 hours .

Biological Activity Data Table

ParameterLosartanE-3174N2-Losartanyl-losartan
AT1 Receptor AffinityHigh (1000-fold)Higher (10-40x)TBD
Bioavailability~33%TBDTBD
Half-life~2 hours6-9 hoursTBD
MetabolismCYP2C9, CYP3A4TBDTBD

TBD = To Be Determined

Clinical Studies and Findings

Recent studies have explored the implications of losartan and its impurities in various clinical settings:

  • Hypertension Management : In patients with chronic kidney disease (CKD), losartan has been shown to reduce urinary protein excretion significantly when combined with other antihypertensive agents. A study indicated reductions in urinary protein by up to 47.9% over 12 months .
  • COVID-19 Treatment Trials : A randomized clinical trial assessed losartan's efficacy in symptomatic outpatients with COVID-19. The study found no significant difference in hospitalization rates between losartan and placebo groups, leading to early termination due to low hospitalization rates .
  • Renoprotective Effects : Research comparing ARBs like losartan with ACE inhibitors demonstrated that losartan effectively reduced systolic blood pressure and urinary albumin excretion in diabetic patients, highlighting its protective role against renal damage .

Case Study 1: Renoprotective Effects

A cohort study involving patients with type 2 diabetes showed that adding losartan to treatment regimens resulted in a significant decrease in systolic blood pressure and urinary albumin levels over a year. This underscores the potential benefits of losartan in managing renal complications associated with diabetes.

Case Study 2: Efficacy in Hypertensive Patients

In a clinical trial involving hypertensive patients resistant to standard treatments, the addition of losartan led to improved blood pressure control and reduced cardiovascular risk factors, showcasing its effectiveness as part of combination therapy.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying N2-Losartanyl-losartan (Losartan Impurity) Potassium Salt in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used due to its specificity and sensitivity. For example, a validated HPLC method using a C18 column, phosphate buffer (pH 3.0), and acetonitrile gradient elution can resolve losartan potassium and its impurities, including N2-Losartanyl-losartan, with retention time differentiation . Spectrophotometric methods at λmax ~209 nm in phosphate buffer (pH 6.8) are also applicable but may lack specificity for complex impurity mixtures . Liquid chromatography (LC) with pharmacopeial compliance (e.g., USP/EP guidelines) is critical for impurity profiling, ensuring peak purity and resolution of structurally similar analogs .

Q. How can researchers differentiate N2-Losartanyl-losartan from other losartan-related impurities (e.g., Deshydroxymethyl Losartan or Losartan Aldehyde)?

  • Methodological Answer : Structural characterization via mass spectrometry (MS) or nuclear magnetic resonance (NMR) is essential. For example, LC-MS/MS can distinguish N2-Losartanyl-losartan (m/z 827.81 for C44H44Cl2N12O) from Losartan Aldehyde (m/z 423.9) based on fragmentation patterns . Chromatographic retention behavior in acidic mobile phases (e.g., 0.1% trifluoroacetic acid) also aids differentiation, as N2-Losartanyl-losartan exhibits longer retention times due to its dimeric structure .

Q. What are the key considerations for developing a stability-indicating method for N2-Losartanyl-losartan?

  • Methodological Answer : Forced degradation studies under acidic, basic, oxidative, and thermal conditions are mandatory. For instance, acidic hydrolysis (1M HCl, 70°C) generates dimeric impurities like N2-Losartanyl-losartan, which can be quantified using normalized peak area ratios in HPLC . Method validation must include specificity, linearity (e.g., 0.1–10 µg/mL range), and precision (RSD <2%) per ICH guidelines, with calibration curves in relevant matrices (e.g., phosphate buffer pH 6.8) .

Advanced Research Questions

Q. What mechanistic pathways lead to the formation of N2-Losartanyl-losartan during losartan potassium synthesis or storage?

  • Methodological Answer : N2-Losartanyl-losartan is a dimeric impurity formed via aldol condensation or nucleophilic substitution under acidic conditions. For example, protonation of the imidazole ring in losartan facilitates electrophilic attack by a second losartan molecule, forming a C–N bond between the tetrazole and imidazole moieties . Accelerated stability studies (40°C/75% RH) combined with LC-MS/MS can track impurity evolution, with kinetic modeling (e.g., first-order rate constants) predicting formation rates under varying pH and temperature .

Q. How can multivariate experimental designs optimize dissolution testing for losartan potassium formulations containing N2-Losartanyl-losartan?

  • Methodological Answer : A full factorial design (e.g., factors: pH, surfactant concentration, agitation rate) reduces experimental runs while identifying critical parameters. For instance, dissolution media pH 7.8 with 0.5% SDS maximizes losartan solubility (3.3 mg/mL) and minimizes impurity interference . Response surface methodology (RSM) can model dissolution efficiency (%) versus impurity levels, ensuring compliance with USP <711> criteria (Q > 80% in 30 minutes) .

Q. What strategies are effective for synthesizing and certifying N2-Losartanyl-losartan as a reference standard?

  • Methodological Answer : Synthesis involves controlled dimerization of losartan under acidic catalysis, followed by purification via preparative HPLC (C18 column, acetonitrile/water gradient). Certification requires comprehensive characterization:

  • Purity : >95% by HPLC .
  • Structural confirmation : High-resolution MS (HRMS) for molecular ion (m/z 827.81) and NMR (1H/13C) for imidazole-tetrazole linkage .
  • Traceability : Cross-validation against pharmacopeial standards (e.g., USP Related Compound C) using collaborative studies with ≥3 independent labs .

Q. How do nitrosamine and azido impurities (e.g., AZBT) impact the safety profile of losartan potassium formulations containing N2-Losartanyl-losartan?

  • Methodological Answer : LC-MS/MS with electrospray ionization (ESI) and multiple reaction monitoring (MRM) is required to detect genotoxic impurities like AZBT (LOQ ≤1 ppm). For example, a validated method using a HILIC column and 0.1% formic acid in acetonitrile/water achieves baseline separation of AZBT (m/z 271→212) from N2-Losartanyl-losartan . Risk assessment requires Ames test data for mutagenicity and ICH M7-compliant control strategies (e.g., purge factor calculations during synthesis) .

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